Product packaging for 1,4-Dibromo-2,3-diiodobenzene(Cat. No.:CAS No. 529502-51-0)

1,4-Dibromo-2,3-diiodobenzene

Cat. No.: B15399155
CAS No.: 529502-51-0
M. Wt: 487.70 g/mol
InChI Key: PUDWVBJTAVFUFB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-diiodobenzene ( 529502-51-0) is a high-value, polyhalogenated aromatic compound with the molecular formula C 6 H 2 Br 2 I 2 and a molecular weight of 487.70 g/mol . This compound serves as a versatile and critical building block in advanced organic synthesis and materials science research. Its structure, featuring bromine and iodine atoms at adjacent positions on the benzene ring, makes it an excellent substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings . The differing reactivity of the bromo and iodo substituents allows for selective functionalization, enabling researchers to construct complex organic architectures, conjugated polymers, and liquid crystals in a controlled, stepwise manner. As such, it is a key precursor in the development of organic semiconductors, pharmaceuticals, and other functional materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2I2 B15399155 1,4-Dibromo-2,3-diiodobenzene CAS No. 529502-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,3-diiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDWVBJTAVFUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)I)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307803
Record name 1,4-Dibromo-2,3-diiodobenzene
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Molecular Weight

487.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529502-51-0
Record name 1,4-Dibromo-2,3-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529502-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,3-diiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dibromo 2,3 Diiodobenzene

Retrosynthetic Analysis and Strategic Disconnections for Multi-Halogenated Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. libretexts.orgpressbooks.pubyoutube.comyoutube.com For a polysubstituted benzene (B151609) like 1,4-dibromo-2,3-diiodobenzene, the key is to consider the directing effects of the substituents and the order of their introduction. libretexts.orgpressbooks.pub

A primary disconnection strategy would involve the removal of the iodine atoms, leading to 1,4-dibromobenzene (B42075) as a potential precursor. This is a logical starting point as 1,4-dibromobenzene is a readily available chemical. The challenge then becomes the regioselective introduction of two iodine atoms at the 2 and 3 positions. The bromine atoms, being ortho, para-directing but deactivating, would direct incoming electrophiles to the positions adjacent to them. stackexchange.com However, achieving di-iodination specifically at the 2,3-positions requires careful control of reaction conditions to avoid the formation of other isomers.

An alternative disconnection could involve the sequential introduction of the bromine and iodine atoms onto a benzene ring. This approach requires a thorough understanding of the activating and directing effects of halogens already present on the ring to control the regioselectivity of subsequent halogenation steps.

Precursor Design and Selection for Regioselective Halogenation

The successful synthesis of this compound heavily relies on the strategic selection of precursors to control the regiochemistry of the halogenation steps. Starting with 1,4-dibromobenzene is a common and practical approach. The two bromine atoms on this precursor are ortho, para-directing groups, meaning they will direct subsequent electrophilic substitution reactions to the positions adjacent (ortho) and opposite (para) to them. stackexchange.comlibretexts.org Since the para position is already occupied by another bromine atom, the only available positions for substitution are the four ortho positions.

Another strategy involves starting with a precursor that already contains some of the desired halogens or functional groups that can be converted to halogens. For instance, a diiodobenzene derivative could be selectively brominated. The choice of precursor is often dictated by the desire to achieve high regioselectivity and avoid the formation of complex product mixtures that require difficult separation. researchgate.net

A documented method for a related compound, 1,4-dibromo-2,5-diiodobenzene (B1312432), starts with 1,4-dibromobenzene, which undergoes nitration, reduction to an aniline, and then sequential iodination and diazotization-iodination steps. google.com This highlights the use of functional groups to direct the placement of halogens.

Direct Electrophilic Halogenation Strategies: Challenges and Advancements

Direct electrophilic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. studymind.co.ukmasterorganicchemistry.comlibretexts.org However, the synthesis of a multi-halogenated compound like this compound with precise regiochemistry presents significant challenges.

The primary challenge lies in controlling the position of the incoming halogen atoms. When multiple halogens are already present, their combined directing effects can lead to a mixture of isomers. Furthermore, the introduction of each successive halogen atom deactivates the aromatic ring, making subsequent substitutions more difficult. stackexchange.com

Advancements in this area focus on developing more selective and efficient halogenation methods. This includes the use of specific catalysts and reagents that can enhance the reactivity and control the regioselectivity of the halogenation process.

Sequential Halogenation Protocols for Differential Halogen Introduction

A key strategy for synthesizing mixed multi-halogenated benzenes is the sequential introduction of different halogens. libretexts.orglibretexts.org This approach allows for greater control over the final substitution pattern. For the synthesis of this compound, one could envision a pathway starting with the iodination of a suitable precursor, followed by bromination, or vice versa.

The order of halogenation is critical. For instance, introducing the less reactive iodine first might be advantageous, followed by the more reactive bromine. The conditions for each halogenation step, including the choice of halogenating agent and catalyst, must be carefully optimized to achieve the desired regioselectivity and avoid over-halogenation or rearrangement reactions.

Directed Ortho-Metalation (DoM) Assisted Halogenation Techniques

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom at a specific site.

While there is no direct literature found for the synthesis of this compound using DoM, the principles of this methodology could be applied. For example, a precursor containing a suitable DMG and two bromine atoms could be subjected to two sequential DoM and iodination steps to introduce the iodine atoms at the desired positions. The choice of DMG is crucial and must be compatible with the halogenation reagents and reaction conditions.

Directing Group Type Examples
Strong -CONR₂, -SO₂NR₂, -OCONR₂
Moderate -OR, -NR₂
Weak -CH₂NR₂

This table provides examples of directing metalation groups (DMGs) categorized by their directing strength in Directed ortho-Metalation (DoM) reactions.

Lewis Acid Catalyzed Halogenation with N-Halosuccinimides (NXS)

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are versatile and easy-to-handle halogenating agents. researchgate.netrsc.orgnih.gov Their reactivity can be significantly enhanced by the use of a Lewis acid catalyst. libretexts.orgresearchgate.netyinshai.com The Lewis acid activates the NXS reagent, making the halogen more electrophilic and facilitating the attack by the aromatic ring. libretexts.org

The choice of Lewis acid can influence the outcome of the reaction. Common Lewis acids used in these reactions include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and bismuth(III) chloride (BiCl₃). rsc.orgyinshai.com Gold(III) chloride (AuCl₃) has also been shown to be a highly effective catalyst for the halogenation of aromatics with NXS. yinshai.com The development of milder and more efficient catalytic systems for NXS-mediated halogenations is an active area of research. researchgate.netnih.gov

Catalyst N-Halosuccinimide Substrate Scope
AuCl₃NBS, NCS, NISActivated and unactivated aromatics
BiCl₃/d-camphorsulfonic acidNBS, NCS, NISVarious aromatic compounds
FeCl₃, AlCl₃NBSGenerally requires harsher conditions

This table summarizes different Lewis acid catalysts used in conjunction with N-halosuccinimides (NXS) for aromatic halogenation, highlighting their substrate scope.

Conversion of Other Functional Groups to Halogens

An alternative to direct halogenation is the conversion of other functional groups into halogens. A classic example is the Sandmeyer reaction, where an amino group is transformed into a diazonium salt, which can then be displaced by a halide.

Diazotization-Halogenation Pathways for Aromatic Amines

A versatile and widely used method for introducing halogens onto an aromatic ring is through the diazotization of an aromatic amine, followed by a Sandmeyer or related reaction. wikipedia.orglibretexts.org This pathway typically begins with an appropriately substituted aniline.

For the synthesis of this compound, a potential precursor would be 3,6-dibromo-2-iodoaniline or 2,5-dibromo-3-iodoaniline. The synthesis of a related compound, 1,4-dibromo-2,5-diiodobenzene, has been documented starting from 1,4-dibromobenzene. google.com This process involves nitration, reduction to 2,5-dibromoaniline, followed by iodination to 2,5-dibromo-4-iodoaniline, and finally a diazotization-iodination step to yield the final product. google.com

The core of this method is the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org The resulting diazonium salt is then treated with a copper(I) halide (for Sandmeyer reactions) or a solution of potassium iodide to introduce the iodo group. wikipedia.orglibretexts.org

Table 1: Key Reactions in Diazotization-Halogenation Pathways

StepReaction TypeReactantsReagentsProduct
1Nitration1,4-DibromobenzeneConcentrated Nitric Acid, Concentrated Sulfuric Acid2,5-Dibromonitrobenzene
2Reduction2,5-Dibromonitrobenzenee.g., Iron, Hydrochloric Acid2,5-Dibromoaniline
3Iodination2,5-DibromoanilineIodine, appropriate solvent2,5-Dibromo-4-iodoaniline
4Diazotization2,5-Dibromo-4-iodoanilineSodium Nitrite, Acid2,5-Dibromo-4-iodobenzenediazonium salt
5Iodination2,5-Dibromo-4-iodobenzenediazonium saltPotassium Iodide1,4-Dibromo-2,5-diiodobenzene

This table outlines a representative synthesis for a related isomer, 1,4-dibromo-2,5-diiodobenzene, as detailed in a patent. google.com A similar strategy could be adapted for this compound.

Decarboxylative Halogenation Approaches for Aryl Halides

Decarboxylative halogenation, most notably the Hunsdiecker reaction and its variations, provides an alternative route to aryl halides from carboxylic acids. wikipedia.orgbyjus.comvedantu.com This reaction involves the treatment of a silver salt of a carboxylic acid with a halogen, leading to the loss of carbon dioxide and the introduction of the halogen atom. wikipedia.orgchemistry-reaction.com

To synthesize this compound via this method, a suitable starting material would be 2,5-dibromo-3,4-diiodobenzoic acid. The carboxylic acid is first converted to its silver salt, which is then reacted with a halogenating agent. The reaction is believed to proceed through a radical mechanism. chemistry-reaction.comorganic-chemistry.org

While the classic Hunsdiecker reaction uses silver salts, modifications have been developed to improve efficiency and avoid the use of heavy metals. For instance, the use of N-halosuccinimides with a catalytic amount of lithium acetate (B1210297) has been reported for the halogenation of α,β-unsaturated carboxylic acids. wikipedia.org

Table 2: The Hunsdiecker Reaction

FeatureDescription
Reaction Type Decarboxylative Halogenation
Starting Material Silver salt of a carboxylic acid
Reagent Halogen (e.g., Bromine, Iodine)
Key Transformation Replacement of a carboxyl group with a halogen atom
Byproduct Carbon Dioxide

The Hunsdiecker reaction is a powerful tool for the synthesis of alkyl and aryl halides. vedantu.comorganic-chemistry.org

Optimization of Reaction Conditions and Yield for Laboratory and Scalable Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, both in a laboratory setting and for potential scale-up. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. scielo.br

In diazotization reactions, controlling the temperature is critical as diazonium salts can be unstable at higher temperatures. wikipedia.org The choice of solvent can also significantly impact the reaction outcome. For instance, in the synthesis of aryl halides via the Sandmeyer reaction, specific solvents like bromoform (B151600) or chloroform (B151607) are often preferred for bromo- and chloroarenes, respectively. wikipedia.org

For decarboxylative halogenation reactions, the solvent choice is also important. Carbon tetrachloride (CCl₄) has traditionally been used as a solvent in the Hunsdiecker reaction. byjus.com However, due to its toxicity and environmental concerns, alternative solvents are being explored.

The stoichiometry of the reactants in the Simonini reaction, a variation of the Hunsdiecker reaction, determines the product. A 1:1 ratio of silver carboxylate to iodine favors the formation of an alkyl iodide, whereas a 2:1 ratio leads to an ester. vedantu.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. chembam.com In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.

One of the key principles of green chemistry is the use of safer solvents. ijsr.net Many traditional organic solvents, such as benzene, chloroform, and carbon tetrachloride, are toxic and have been linked to environmental and health issues. chembam.comijsr.net Efforts are being made to replace these with greener alternatives like water, supercritical fluids (such as CO₂), ionic liquids, and bio-derived solvents like ethanol. ijsr.netresearchgate.netscienceopen.com For instance, some Sandmeyer reactions have been successfully carried out in aqueous media, eliminating the need for organic solvents. scirp.orgscirp.org

Another principle is the use of catalytic reagents over stoichiometric ones. wikipedia.org The Sandmeyer reaction, which uses catalytic amounts of copper(I) salts, is an example of this. wikipedia.org Furthermore, metal-free versions of reactions like the Hunsdiecker reaction are being developed to reduce reliance on heavy metals. organic-chemistry.org

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Reactions that proceed with high atom economy generate less waste. Designing synthetic routes that minimize the number of steps and maximize the incorporation of all reactant atoms into the final product is a key goal of green chemistry.

Reactivity and Transformations of 1,4 Dibromo 2,3 Diiodobenzene

Selective Carbon-Halogen Bond Activation Strategies

The ability to discriminate between the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is central to the application of 1,4-dibromo-2,3-diiodobenzene in complex organic synthesis. This selectivity is governed by the inherent differences in the properties of the halogen atoms.

In polyhalogenated aromatic compounds, the different halogens can be addressed independently in what is known as orthogonal reactivity. The C-I bond is significantly more reactive than the C-Br bond in many common organometallic reactions. This difference arises from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, reactions such as metal-halogen exchange and the oxidative addition step in palladium-catalyzed cross-coupling reactions occur preferentially at the C-I position.

Studies on the closely related isomer, 1,4-dibromo-2,5-diiodobenzene (B1312432), have demonstrated this principle in on-surface reactions. acs.org Deiodination was observed to occur at room temperature on both gold (Au) and silver (Ag) surfaces, while the more stable C-Br bonds required higher temperatures (annealing to 150 °C) to react. acs.org This temperature-selective activation highlights the distinct reactivity profiles of the two halogens on the same aromatic core. acs.org

The difference in carbon-halogen bond strength is the key to achieving chemoselective functionalization. The C-I bond is weaker and more polarizable than the C-Br bond, making it a better leaving group and more susceptible to cleavage. This allows for the selective transformation of the C-I bonds while the C-Br bonds remain intact, serving as handles for subsequent reactions. This stepwise functionalization is a crucial strategy in the synthesis of complex molecular architectures.

Table 1: Average Carbon-Halogen Bond Dissociation Energies in Aromatic Compounds

Bond Average Bond Dissociation Energy (kJ/mol)
C–I ~270
C–Br ~330
C–Cl ~400

Note: Values are approximate and can vary based on the specific molecular environment.

This hierarchy in bond strength allows chemists to design reaction sequences where reagents are chosen to specifically target the most reactive site first.

Organometallic Intermediates Derived from this compound

The selective activation of the C-I bonds in this compound is most commonly exploited to generate a variety of reactive organometallic intermediates. These intermediates can then participate in a wide array of bond-forming reactions.

The formation of Grignard and organolithium reagents from aryl halides typically proceeds via metal-halogen exchange. Due to the higher reactivity of the C-I bond, treating this compound with organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures would be expected to selectively replace one of the iodine atoms. This process would yield a highly valuable intermediate, such as (4,5-dibromo-2-iodophenyl)lithium or its magnesium-based counterpart, leaving the second iodine and both bromine atoms available for further, different transformations.

Arylboronic acids and their corresponding esters are exceptionally important intermediates in synthetic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. There are two primary, selective pathways to synthesize these derivatives from this compound.

Trapping of Organometallic Intermediates: The organolithium or Grignard reagent formed selectively at a C-I position can be reacted with an electrophilic boron source, such as trimethyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to give the corresponding arylboronic acid or boronate ester. organic-chemistry.org

Direct Palladium-Catalyzed Borylation: The Miyaura borylation reaction allows for the direct conversion of an aryl halide to an arylboronate ester. organic-chemistry.org This reaction, catalyzed by a palladium complex in the presence of a base, would also exhibit high selectivity for the more reactive C-I bond over the C-Br bond when using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org

Table 2: Representative Selective Borylation of this compound

Reactant Reagents Product
This compound 1. i-PrMgCl·LiCl2. B(OiPr)₃ (4,5-Dibromo-2-iodophenyl)boronic acid

Similar to the generation of their lithium and magnesium counterparts, organozinc and organotin reagents can be prepared selectively from this compound. The preparation of organozinc halides (Reformatsky-type reagents) can often be achieved by direct insertion of activated zinc into the C-I bond. Alternatively, transmetalation of the corresponding organolithium intermediate with a zinc salt (e.g., ZnCl₂) provides a reliable route.

Organotin reagents, valuable in Stille cross-coupling reactions, can be synthesized by reacting the selectively formed organolithium compound with an organotin halide, such as tributyltin chloride. This again takes advantage of the initial, chemoselective metal-halogen exchange at the C-I position, preserving the C-Br bonds for subsequent synthetic steps.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the primary challenge and synthetic opportunity lie in achieving chemo- and regioselectivity. The significant difference in reactivity between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis is the cornerstone of this selectivity. Generally, the oxidative addition of a Pd(0) catalyst to the C-I bond is significantly faster than to the C-Br bond, allowing for stepwise functionalization.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.org

For this compound, it is anticipated that a Suzuki-Miyaura coupling would proceed with high selectivity at the more labile C-I positions. By carefully controlling the stoichiometry of the boronic acid (e.g., using two equivalents), one could theoretically synthesize a 2,3-diaryl-1,4-dibromobenzene intermediate. This intermediate could then potentially undergo a second coupling at the C-Br positions under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system) to yield a tetra-aryl-substituted benzene (B151609). However, no specific examples or optimized conditions for this transformation with this compound have been documented in scientific literature. Studies on other dihalobenzenes have shown that the choice of halogen is a major factor in determining selectivity, with diiodobenzenes favoring double coupling and dibromobenzenes favoring monocoupling. organic-chemistry.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgacs.org This reaction is fundamental for synthesizing arylalkynes and conjugated enynes. libretexts.org

The reactivity trend (C-I > C-Br) is particularly pronounced in Sonogashira couplings. wikipedia.orgrsc.org It is therefore highly probable that this compound would react selectively with terminal alkynes at the C-2 and C-3 positions. This would allow for the stepwise introduction of two different alkyne moieties. For instance, a controlled reaction with one equivalent of an alkyne could yield a mono-alkynylated product, which could then be reacted with a different alkyne. Research on polyhalogenated arenes like 1,3,5-tribromobenzene (B165230) has demonstrated that mono-, di-, and tri-alkynylated products can be formed, with regioselectivity being a key focus. scielo.br While these examples on other substrates exist, specific experimental data and yields for the Sonogashira coupling of this compound are absent from the literature.

Heck Reaction for Alkenylation

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction represents a key method for C(sp²)-C(sp²) bond formation via alkenylation. wikipedia.org

Similar to other palladium-catalyzed cross-couplings, the Heck reaction is expected to be highly regioselective for the C-I bonds of this compound. One could envision a sequential Heck reaction where the iodo-positions are first alkenylated, followed by reaction at the bromo-positions under different conditions. The reaction is catalyzed by various palladium complexes, and the choice of base, solvent, and temperature are critical parameters. nih.govyoutube.com Despite the extensive use of the Heck reaction, specific applications involving this compound have not been reported.

Stille and Negishi Coupling Applications for Complex Architectures

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. youtube.com A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. youtube.com For this compound, selective coupling at the C-I positions would be the expected pathway, allowing for the introduction of various organic groups (alkenyl, aryl, etc.) to form complex intermediates for further elaboration.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. wikipedia.orgacs.org It is a powerful tool for forming C-C bonds and is noted for its high functional group tolerance and reactivity. wikipedia.org Palladium catalysts are generally preferred for higher yields and tolerance. wikipedia.org Again, the anticipated reaction with this compound would involve initial, selective coupling at the C-I positions. This would enable the synthesis of di-substituted intermediates that retain the C-Br bonds for subsequent, different coupling reactions. While the Negishi coupling has been widely applied in total synthesis, wikipedia.org its specific use with this compound remains undocumented.

Chemo- and Regioselective Multiple Couplings

The synthetic value of this compound lies in the potential for chemo- and regioselective multiple couplings. The differential reactivity of its C-I and C-Br bonds is the key to this strategy. A general, hypothetical reaction sequence could be:

First Coupling: Reaction at the two more reactive C-I positions with an organometallic reagent (e.g., boronic acid, alkyne, organozinc) using a standard palladium catalyst system under mild conditions.

Second Coupling: Reaction at the two less reactive C-Br positions of the resulting 1,4-dibromo-2,3-disubstituted-benzene intermediate. This step would likely require a more active catalyst (e.g., one with bulky, electron-rich phosphine (B1218219) ligands), a stronger base, and higher reaction temperatures to facilitate the oxidative addition to the C-Br bonds.

This stepwise approach would allow for the synthesis of complex, unsymmetrically tetra-substituted benzene rings, which are valuable scaffolds in materials science and medicinal chemistry. However, it must be reiterated that while this synthetic strategy is well-established for other polyhalogenated arenes, rsc.org its application to this compound has not been specifically described in published research.

Palladium-Free Coupling Methodologies

While palladium is the dominant catalyst for cross-coupling reactions, concerns about its cost and potential for product contamination have driven the development of palladium-free methods. Catalysts based on other transition metals like nickel, copper, and iron have emerged as viable alternatives for certain transformations.

For instance, nickel catalysts are often used in Negishi couplings and can be effective for coupling less reactive aryl chlorides. wikipedia.org Copper is the classic co-catalyst in Sonogashira reactions and can also mediate Ullmann-type homocoupling reactions. There is currently no literature available describing the use of palladium-free coupling methodologies specifically with this compound.

Radical Reactions and Mechanistic Studies of Aryl Radical Generation from Aryl Halides

Aryl radicals are highly reactive intermediates that play a crucial role in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The generation of aryl radicals from aryl halides is a fundamental process in organic synthesis. rsc.org While traditional methods often rely on stoichiometric oxidants or reductants, newer approaches like photocatalysis and electrochemistry are gaining prominence. rsc.orgrsc.org

In the context of this compound, its most notable radical reaction is its use as a precursor in the on-surface synthesis of graphene nanoribbons (GNRs). arxiv.org Specifically, it is a key component in the synthesis of 17-atom-wide armchair graphene nanoribbons (17-AGNRs). arxiv.orgresearchgate.net The process begins with a Suzuki coupling reaction between this compound and anthracen-2-ylboronic acid to form the monomer precursor, 1,2-bis-(anthracenyl)-3,6-dibromobenzene (BADBB). arxiv.orgresearchgate.net

This BADBB precursor is then sublimated onto a gold surface (Au(111)) under ultra-high vacuum conditions. arxiv.org Upon controlled heating, the precursor undergoes a series of reactions initiated by the cleavage of carbon-halogen bonds. The dehalogenation of bromine-containing precursors on such surfaces typically commences at around 150 °C. arxiv.org This homolytic cleavage generates aryl radicals on the surface. These surface-adsorbed BADBB radicals then couple in a process analogous to an Ullmann reaction to form long polymer chains. arxiv.org Subsequent annealing at higher temperatures (above 350 °C) induces a cyclodehydrogenation cascade, where C-H bonds are broken to form new C-C bonds, leading to the final planar graphene nanoribbon structure. arxiv.org

The generation of the aryl radical is a critical step, and its efficiency can be influenced by various factors, including the nature of the halogen, the substrate, and the reaction conditions. Generally, the lability of the carbon-halogen bond follows the order C-I > C-Br > C-Cl > C-F, meaning that the carbon-iodine bonds in a molecule like this compound would be expected to cleave more readily than the carbon-bromine bonds under similar conditions. However, in the documented synthesis of 17-AGNRs, the iodine atoms are replaced during the initial Suzuki coupling, and it is the bromine atoms of the resulting BADBB precursor that are cleaved to generate the radicals for polymerization. arxiv.org

Rearrangement Reactions and Isomerization Pathways

The substitution pattern of polyhalogenated benzenes can be altered through rearrangement reactions, most notably the "halogen dance."

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom on an aromatic ring migrates to a different position. This reaction typically occurs with aryl halides that possess at least one hydrogen atom ortho to a halogen, and it is often driven by the formation of a more stable carbanion intermediate.

While there are no specific studies in the retrieved search results detailing a halogen dance rearrangement for this compound itself, the phenomenon is well-documented for other polyhalobenzenes and related heterocyclic systems. researchgate.net For instance, treating various dibromothiophenes with potassium amide in liquid ammonia (B1221849) leads to bromine migration. researchgate.net Similarly, compounds like 1-bromo-2,4-dichlorobenzene (B72097) have been shown to isomerize under basic conditions. researchgate.net

The proposed mechanism for the halogen dance involves a series of steps:

Deprotonation: A strong base abstracts a proton from the aromatic ring, typically at a position ortho to a halogen, generating an aryl carbanion.

Halogen Migration: The carbanion undergoes a rearrangement. This can proceed through an intermolecular or intramolecular pathway. One common mechanism involves a nucleophilic attack by the carbanion on a halogen atom of another aryl halide molecule, transferring the halogen. researchgate.net

Reprotonation: The newly formed carbanion is protonated by the solvent or another proton source, yielding the isomerized product.

For this compound, a hypothetical halogen dance initiated by a strong base like potassium amide could potentially lead to the migration of a bromine or iodine atom. The relative acidity of the ring protons and the stability of the resulting carbanion intermediates would dictate the feasibility and outcome of such a reaction. Given the high degree of halogenation, the protons at positions 5 and 6 would be the only ones available for abstraction.

Beyond the base-catalyzed halogen dance, other types of halogen migrations have been reported in different chemical systems, although not specifically for this compound.

One significant class of these reactions is the metal-catalyzed 1,2-halogen migration. For example, gold(III) has been shown to catalyze the 1,2-migration of iodine, bromine, and chlorine in haloallenyl ketones to produce 3-halofurans. nih.gov This transformation is proposed to proceed through a halirenium intermediate. Similar 1,2-migrations of iodine and bromine have been observed in the synthesis of fused haloarenes from alkynyl halides. nih.gov These reactions, however, involve unsaturated side chains and specific catalytic cycles that are not directly applicable to the stable aromatic core of this compound under typical conditions.

Another area where halogen migration is extensively studied is in solid-state materials like hybrid perovskites. nih.govkaust.edu.sa In materials such as methylammonium (B1206745) lead bromide (MAPbBr₃), the migration of halide ions (vacancies and interstitials) is a key factor influencing the material's stability and electronic properties. nih.gov This process is a thermally activated ion-hopping mechanism within a crystal lattice and is fundamentally different from the molecular rearrangements that occur in solution-phase organic chemistry.

The table below summarizes the key reactions involving this compound and related phenomena.

Table 1: Summary of Reactions and Transformations

Reaction Type Substrate/System Conditions Product/Outcome Mechanism Highlights
Aryl Radical Generation 1,2-bis-(anthracenyl)-3,6-dibromobenzene (from this compound) Annealing on Au(111) surface (>150°C) Surface-adsorbed aryl radicals for polymerization Homolytic cleavage of C-Br bonds
Halogen Dance (Hypothetical) This compound Strong base (e.g., KNH₂) Isomerized polyhalobenzene Deprotonation, carbanion rearrangement, reprotonation
1,2-Halogen Migration Haloallenyl ketones Au(III) catalyst 3-Halofurans Involves halirenium intermediate; not directly applicable
Ion Migration Hybrid Perovskites Solid-state, thermal activation Halide ion movement in lattice Vacancy/interstitial hopping; not a molecular rearrangement

Compound Index

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Structural Elucidation of 1,4 Dibromo 2,3 Diiodobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1,4-dibromo-2,3-diiodobenzene, ¹H and ¹³C NMR would be the primary techniques for confirming the substitution pattern on the benzene (B151609) ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

Given the simple aromatic region expected for this compound, which contains two equivalent protons, a standard one-dimensional ¹H NMR spectrum would likely show a single singlet. However, for more complex derivatives, multi-dimensional NMR techniques are crucial for unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In a derivative of this compound with additional, non-equivalent protons, COSY would help establish the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning carbon resonances based on the assignment of their corresponding protons.

Heteronuclear NMR (e.g., ⁷⁹Br, ¹²⁷I) for Halogenated Systems

While less common than ¹H and ¹³C NMR, heteronuclear NMR involving halogen isotopes can provide direct information about the chemical environment of the halogen atoms.

⁷⁹Br and ⁸¹Br NMR: Both bromine isotopes are quadrupolar, which often results in broad signals, making them challenging to observe. However, for aryl bromides, these signals can sometimes be detected, and their chemical shifts are sensitive to the electronic environment.

¹²⁷I NMR: Similar to bromine, ¹²⁷I is a quadrupolar nucleus. The large chemical shift range of ¹²⁷I NMR can be advantageous for distinguishing between different iodine environments in a molecule. Theoretical calculations can aid in the interpretation of these spectra by predicting chemical shifts. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state of this compound. Although specific crystallographic data for this isomer is not available, studies on related halogenated benzenes provide insight into what might be expected. rsc.org

Crystal Packing and Intermolecular Interactions

The crystal packing of halogenated benzenes is often governed by a variety of non-covalent interactions, including:

Halogen Bonding: An attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, iodine atoms are generally stronger halogen bond donors than bromine atoms.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···X (X = Br, I) and X···X Interactions: Weak hydrogen bonds and other halogen-halogen contacts also play a role in stabilizing the crystal lattice.

Precise Bond Lengths and Angles Analysis of Carbon-Halogen Bonds

X-ray crystallography would provide precise measurements of the C-Br and C-I bond lengths and the C-C-X bond angles. These parameters are influenced by the electronic effects of the other substituents on the benzene ring. For instance, the C-I bond lengths in diiodobenzenes are well-documented and provide a basis for comparison. nist.gov Any significant deviations from expected values in this compound could indicate unusual electronic or steric effects.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds and for elucidating their fragmentation pathways, providing critical insights into their chemical structure. In the analysis of halogenated aromatic compounds such as this compound, HRMS offers the necessary precision to differentiate between ions of the same nominal mass but different elemental formulas.

The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the calculation of an exact molecular formula. For this compound, with the molecular formula C₆H₂Br₂I₂, the theoretical exact mass of its molecular ion can be calculated with a high degree of certainty. The presence of bromine and iodine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and the monoisotopic ¹²⁷I), results in a distinctive isotopic cluster for the molecular ion in the mass spectrum, further confirming its identity.

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on established principles of mass spectrometry for polyhalogenated aromatic compounds. Electron ionization (EI) is a common technique used for such analyses, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•⁺) that subsequently undergoes fragmentation.

The fragmentation of the this compound molecular ion is expected to proceed through the sequential loss of its halogen substituents. The relative bond strengths (C-I < C-Br) suggest that the initial fragmentation is more likely to involve the cleavage of a carbon-iodine bond, followed by the loss of a bromine atom, or vice versa. The stability of the resulting fragment ions plays a crucial role in directing the fragmentation cascade.

Below are data tables presenting the theoretical exact masses for the molecular ion and plausible fragment ions of this compound. These values are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, and ¹²⁷I).

Table 1: Theoretical Exact Mass of the Molecular Ion of this compound

Molecular FormulaIonTheoretical Exact Mass (m/z)
C₆H₂⁷⁹Br₂¹²⁷I₂[M]•⁺485.6612

Table 2: Plausible Fragmentation Pathway and Theoretical Exact Masses of Fragment Ions of this compound

Proposed FragmentationFragment Ion FormulaFragment IonTheoretical Exact Mass (m/z)
[M]•⁺ - I•[C₆H₂Br₂I]⁺[M-I]⁺358.7646
[M]•⁺ - Br•[C₆H₂BrI₂]⁺[M-Br]⁺406.7767
[M-I]•⁺ - I•[C₆H₂Br₂]⁺[M-2I]⁺231.8680
[M-I]•⁺ - Br•[C₆H₂BrI]⁺[M-I-Br]⁺279.8801
[M-Br]•⁺ - Br•[C₆H₂I₂]⁺[M-2Br]⁺327.8922
[M-2I]•⁺ - Br•[C₆H₂Br]⁺[M-2I-Br]⁺152.9835
[M-2Br]•⁺ - I•[C₆H₂I]⁺[M-2Br-I]⁺200.9956
[C₆H₂]⁺[C₆H₂]⁺[M-2Br-2I]⁺74.0155

The fragmentation process likely involves a series of competing and sequential losses of halogen atoms. The initial loss of an iodine radical would lead to the [C₆H₂Br₂I]⁺ ion at m/z 358.7646. Alternatively, the loss of a bromine radical would form the [C₆H₂BrI₂]⁺ ion at m/z 406.7767. Subsequent fragmentations would involve the loss of the remaining halogen atoms, leading to a cascade of fragment ions as detailed in Table 2. The observation of these fragment ions in a high-resolution mass spectrum would provide strong evidence for the structure of the parent compound. The final fragment, [C₆H₂]⁺, represents the bare benzene ring with two remaining protons.

It is important to note that rearrangements of the aromatic ring, such as the formation of a tropylium-like ion, are also possible, especially in the lower mass region of the spectrum, although these are generally more characteristic of alkyl-substituted benzenes. The high-resolution capability is crucial to distinguish between different fragment ions that may have the same nominal mass but different elemental compositions.

Theoretical and Computational Investigations of 1,4 Dibromo 2,3 Diiodobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of multi-atomic systems. While specific DFT studies on 1,4-dibromo-2,3-diiodobenzene are not widely available in the literature, the methodologies are well-established. For instance, studies on analogous halogenated benzenes, such as 1,4-dibromo-2,5-difluorobenzene, have utilized DFT with basis sets like 6-311++G(d,p) to calculate optimized geometric parameters and vibrational frequencies. globalresearchonline.net Such calculations provide a foundational understanding of the molecule's structure and energy.

The electronic structure of a molecule is fundamental to its chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For a related compound, 1,4-dibromo-2,5-difluorobenzene, the HOMO-LUMO energy gap was calculated to be 5.444 eV. globalresearchonline.net The analysis revealed that the HOMO to LUMO transition involves a transfer of electron density from the bromine and fluorine atoms to the carbon-carbon bonds of the benzene (B151609) ring. globalresearchonline.net For this compound, a similar trend would be expected, with the lone pairs of the halogen atoms contributing significantly to the HOMO, and the π* orbitals of the benzene ring constituting the LUMO. The larger and more polarizable iodine atoms would likely lead to a smaller HOMO-LUMO gap compared to its fluorinated analog, suggesting higher reactivity.

Table 1: Frontier Molecular Orbital Energies for a Related Halogenated Benzene

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1,4-Dibromo-2,5-difluorobenzeneB3LYP/6-311++G(d,p)Not specifiedNot specified5.444

Data for this compound is not available in the provided search results.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within the molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the case of 1,4-dibromo-2,5-difluorobenzene, MEP analysis predicted that the bromine and fluorine atoms are the most reactive sites for both electrophilic and nucleophilic interactions. globalresearchonline.net For this compound, the regions around the iodine and bromine atoms would be expected to have a negative electrostatic potential due to the high electron density of the halogens. This would make them susceptible to electrophilic attack. The hydrogen atoms on the benzene ring would exhibit a positive potential, making them sites for potential nucleophilic attack. The π-system of the benzene ring can also be a site for electrophilic aromatic substitution.

The presence of four large halogen atoms (two bromine and two iodine) on the benzene ring in this compound introduces significant steric hindrance. This steric crowding can influence the molecule's conformation and reactivity. While the benzene ring itself is planar, slight out-of-plane distortions of the carbon-halogen bonds can occur to relieve steric strain.

Computational methods like DFT can be used to perform conformational analysis and quantify the steric effects. For example, in a study on dibromomesitylene, DFT calculations were used to determine the rotational barriers of the methyl groups, which are influenced by the adjacent bromine atoms. rsc.org A similar approach for this compound would involve calculating the energy penalties associated with bond rotations and out-of-plane bending to understand how the bulky halogen substituents affect the molecule's geometry and stability. The significant steric hindrance in this compound is also evident in experimental observations of its on-surface reactions, where steric hindrance was found to prevent the formation of well-ordered covalent networks after dehalogenation. researchgate.net

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is instrumental in predicting reaction mechanisms and elucidating the structures of transition states. For this compound, potential reactions include nucleophilic aromatic substitution, cross-coupling reactions, and dehalogenation.

Experimental studies on the on-surface reaction of 1,4-dibromo-2,5-diiodobenzene (B1312432) on Au(111) have shown that the C-I bond dissociates at a lower temperature (room temperature to 80°C) than the C-Br bond. researchgate.net This selective deiodination is followed by the formation of organometallic intermediates. researchgate.net Theoretical calculations can model this process by calculating the activation energies for the cleavage of the C-I and C-Br bonds. The transition state for each bond-breaking event can be located, and its geometry and energy determined. This would provide a detailed understanding of the reaction pathway and explain the experimentally observed selectivity.

Prediction of Reactivity Patterns Based on Electronic Descriptors

Various electronic descriptors derived from quantum chemical calculations can be used to predict the reactivity patterns of a molecule. These descriptors include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Local Softness: This descriptor helps in predicting the reactivity of different sites within the molecule towards soft or hard reagents, based on the principles of Hard and Soft Acids and Bases (HSAB).

Atomic Charges: The distribution of partial atomic charges can indicate sites prone to electrostatic interactions.

For this compound, calculations of these descriptors would likely show that the iodine atoms are the most susceptible to electrophilic attack and are the preferred sites for initial bond cleavage in many reactions, which aligns with experimental findings on similar molecules. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound at finite temperatures. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Investigate the conformational flexibility of the molecule, including the vibrations and rotations of the halogen substituents.

Simulate the behavior of the molecule in different solvents to understand solvation effects.

Model the interactions of the molecule with surfaces, providing insights into self-assembly and on-surface reactions.

Such simulations would complement the static picture provided by quantum chemical calculations and offer a more complete understanding of the molecule's behavior in realistic environments.

In Silico Design and Prediction of Novel Derivatives

The in silico design of novel derivatives of this compound represents a frontier in computational chemistry, aiming to tailor the molecule's properties for specific applications in materials science and synthetic chemistry. Through the use of sophisticated computational tools, researchers can predict the characteristics of hypothetical molecules before undertaking their actual synthesis, thereby saving significant time and resources. This predictive power allows for the rational design of derivatives with enhanced electronic, optical, or reactive properties.

Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these theoretical investigations. sciencepublishinggroup.com DFT is employed to calculate the ground-state electronic structure, optimized geometry, and various thermodynamic properties of the parent molecule and its designed analogs. nih.govuokerbala.edu.iq These calculations can reveal how the substitution of the bromo or iodo groups with other functional groups would alter the molecule's stability, reactivity, and intermolecular interactions.

The process of in silico design typically begins with the parent this compound structure. Novel derivatives are then created virtually by substituting the halogen atoms with a variety of functional groups. These substituents can range from simple alkyl or aryl groups to more complex electron-donating or electron-withdrawing moieties. The goal is to systematically probe the structure-property relationships that govern the behavior of this class of polyhalogenated benzenes.

A key area of investigation is the tuning of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. For instance, by introducing strong electron-donating groups, it might be possible to raise the HOMO energy level, while electron-withdrawing groups could lower the LUMO energy. This modulation of the HOMO-LUMO gap can directly impact the molecule's potential application in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Computational models can predict these changes with a reasonable degree of accuracy. For example, a hypothetical set of derivatives could be designed to explore these effects, as illustrated in the table below. The predicted properties are based on general principles of substituent effects on aromatic systems and would require specific DFT calculations for quantitative validation.

Derivative NameSubstituent at Position 2Substituent at Position 3Predicted Effect on HOMO-LUMO GapPotential Application Area
1,4-Dibromo-2,3-bis(trifluoromethyl)benzene-CF₃ (Strongly Electron-Withdrawing)-CF₃ (Strongly Electron-Withdrawing)IncreaseElectron transport materials
1,4-Dibromo-2,3-dicyanobenzene-CN (Electron-Withdrawing)-CN (Electron-Withdrawing)IncreaseOrganic semiconductors
1,4-Dibromo-2,3-dimethoxybenzene-OCH₃ (Electron-Donating)-OCH₃ (Electron-Donating)DecreaseHole transport materials
4-Bromo-3-iodo-N,N,N',N'-tetramethyl-1,2-phenylenediamine-N(CH₃)₂ (Strongly Electron-Donating)-N(CH₃)₂ (Strongly Electron-Donating)Significant DecreaseNon-linear optics

Furthermore, in silico methods are invaluable for predicting the reactivity of novel derivatives. By calculating the distribution of electrostatic potential on the molecular surface, researchers can identify sites that are susceptible to nucleophilic or electrophilic attack. This information is crucial for designing synthetic pathways to these new compounds. For example, the partial positive charges on the carbon atoms bonded to the halogens can be quantified, providing insight into their susceptibility to substitution reactions.

Advanced computational techniques, such as molecular dynamics simulations, can be used to predict the bulk properties of materials composed of these derivatives. mdpi.com These simulations model the behavior of a large ensemble of molecules over time, providing insights into properties like crystal packing, morphology, and charge transport efficiency in the solid state. Such predictions are vital for the development of new functional organic materials.

The integration of machine learning and artificial intelligence with these computational models represents a new frontier. nih.govarxiv.org By training algorithms on large datasets of known molecules and their properties, it is possible to develop predictive models that can rapidly screen vast virtual libraries of potential derivatives of this compound, identifying candidates with desired characteristics far more quickly than through traditional computational or experimental methods alone.

Future Directions and Emerging Research Avenues for Polyhalogenated Arenes

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of polyhalogenated arenes, including 1,4-Dibromo-2,3-diiodobenzene, has traditionally relied on methods that can be harsh and generate significant waste. google.com A major thrust in modern organic chemistry is the development of more sustainable and "green" synthetic pathways. This involves a multi-pronged approach aimed at improving atom economy, reducing the use of hazardous materials, and minimizing energy consumption.

Key areas of development include:

Safer Halogenating Agents: Classic halogenation often employs elemental halogens like Br₂ and I₂, which are toxic and corrosive. rsc.orglibretexts.orgchemguide.co.uk Research is focused on alternative, easier-to-handle halogenating agents that offer improved safety profiles without compromising reactivity.

Greener Solvents: Many conventional halogenation and cross-coupling reactions are performed in solvents like N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny. nih.gov The exploration of more environmentally benign solvents, such as those derived from renewable resources or even water, is a critical research area. nih.gov Recent studies have demonstrated successful ruthenium-catalyzed C-H arylation in a range of greener solvents, showcasing a significant step towards sustainability. nih.gov

Improved Atom Economy: Direct C-H functionalization is a prime example of a strategy that enhances atom economy. nih.govnih.govuniv-rennes.fr By directly replacing a hydrogen atom with a functional group, these methods avoid the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and the amount of waste generated. nih.gov

A patent for the synthesis of the related isomer, 1,4-dibromo-2,5-diiodobenzene (B1312432), highlights a multi-step process starting from 1,4-dibromobenzene (B42075), which involves nitration, reduction, and diazotization-iodination steps. google.com While effective, such lengthy sequences underscore the need for more direct and sustainable methods.

Catalyst Development for Enhanced Selectivity and Efficiency in Halogenation and Cross-Coupling

The presence of multiple, different halogen atoms on a single aromatic ring, as in this compound, presents a significant challenge and a synthetic opportunity: site-selectivity. The ability to selectively react one halogen over another is crucial for building complex molecular architectures. Catalyst development is at the heart of achieving this control.

The reactivity of carbon-halogen bonds in cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl > C-F, based on bond dissociation energies. nih.gov This inherent difference allows for chemoselective functionalization. For a molecule like this compound, one would predict that the C-I bonds would react preferentially over the C-Br bonds.

Current research in catalyst development focuses on:

Advanced Palladium and Nickel Catalysts: Palladium has long been the dominant metal for cross-coupling reactions. acs.orgnih.gov However, nickel catalysts are gaining prominence due to their lower cost and unique reactivity. acs.orgnih.govyoutube.com Research shows that nickel catalysis can be less sensitive to electronic effects and more influenced by coordinating functional groups, offering different selectivity profiles compared to palladium. youtube.com

Ligand Design: The ligands attached to the metal center play a pivotal role in tuning the catalyst's reactivity and selectivity. acs.orgacs.org By carefully designing ligands, chemists can influence which halogen on a polyhalogenated arene will participate in the reaction. For instance, specific palladium catalyst systems have been developed that show a privileged capability to differentiate C-I over C-Br bonds in polyhalogenated arenes. acs.org

Overcoming Challenges with Identical Halogens: A significant frontier is the selective coupling of arenes bearing identical halogen atoms. nih.govacs.orgnih.gov This is achieved through strategies that exploit subtle electronic or steric differences within the molecule, or through advanced catalyst control where the ligand dictates the site of reaction. nih.govrsc.org

Integration into Advanced Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for halogenation and cross-coupling reactions. rsc.orgkyoto-u.ac.jp

Key benefits of flow chemistry for polyhalogenated arene synthesis include:

FeatureBenefit in Flow Chemistry
Safety The small reactor volume minimizes the risk associated with handling highly reactive and toxic reagents like elemental halogens. Exothermic reactions can be controlled much more effectively. rsc.org
Efficiency & Selectivity Superior heat and mass transfer in microreactors can lead to higher yields, shorter reaction times, and improved selectivity, especially in gas-liquid reactions or photochemical processes. rsc.org
Scalability Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel, which is often simpler and more reliable than scaling up batch reactors.
Integration Flow systems allow for the integration of multiple reaction and purification steps into a single, continuous process. This "one-flow" approach is highly efficient for multi-step syntheses, such as those involving the generation of unstable intermediates like organolithiums followed immediately by a cross-coupling reaction. kyoto-u.ac.jpacs.org

Recent advancements have demonstrated the successful use of flow reactors for a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, often with immobilized catalysts that can be easily reused. acs.orgnottingham.ac.ukrsc.org This technology is poised to make the synthesis of complex molecules like this compound more efficient, safer, and suitable for industrial production. nottingham.ac.uk

Exploration of New Reactivity Modes and Transformations for Complex Functionalization

While cross-coupling reactions are the workhorse for functionalizing polyhalogenated arenes, researchers are continuously exploring novel reactivity modes to expand the synthetic toolbox. A major area of focus is the direct functionalization of C-H bonds. nih.govuniv-rennes.frnih.govresearchgate.net

C-H activation/functionalization offers a more atom- and step-economical approach to building molecular complexity. Instead of relying on the existing halogen "handles," these methods activate and transform the C-H bonds of the arene core. This strategy is particularly powerful for introducing functional groups in positions that are not easily accessible through classical methods.

Recent breakthroughs include palladium-catalyzed intramolecular C-H/Ar-Br couplings to construct polycyclic aromatic compounds containing challenging seven-membered rings. nih.gov Furthermore, the development of directing groups, which can be transiently attached to the molecule, allows for the precise control of regioselectivity in C-H functionalization reactions. nih.gov The ability to combine traditional cross-coupling at the C-X sites with selective C-H functionalization opens up new pathways for the synthesis of highly complex and diverse molecular structures from polyhalogenated precursors.

Synergistic Approaches Combining Computational Chemistry and Experimental Discovery

The synergy between computational chemistry and experimental work has become a powerful engine for discovery in the field of polyhalogenated arenes. nih.govrsc.org Density Functional Theory (DFT) and other computational methods are increasingly used to predict and understand the reactivity of these complex molecules.

Computational chemistry contributes in several key ways:

ApplicationDescription
Predicting Reactivity Calculations can predict the relative reactivity of different C-X bonds in a molecule like this compound by determining their bond dissociation energies (BDEs). This helps chemists anticipate the outcome of selective cross-coupling reactions. nih.gov
Understanding Reaction Mechanisms Computational modeling can elucidate complex reaction mechanisms, identify key transition states, and explain the origins of selectivity. nih.govrsc.org This knowledge is invaluable for optimizing reaction conditions and designing better catalysts.
Catalyst Design By simulating the interaction between a catalyst and a substrate, researchers can rationally design new ligands and catalysts with enhanced activity and selectivity for specific transformations.

For example, computational studies have been used to predict the order of reactivity in the cross-coupling of polychlorinated pyrimidines, with the predictions matching experimental observations. nih.gov Similarly, DFT calculations have been employed to understand the energy barriers in reactions involving organoboron compounds, providing insights into why certain elements are more suitable as initiators than others. rsc.org This collaborative approach, where computational predictions guide experimental efforts and experimental results validate and refine theoretical models, accelerates the pace of innovation in the synthesis and application of polyhalogenated arenes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Dibromo-2,3-diiodobenzene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A typical synthesis involves halogenation of a benzene precursor using controlled stoichiometry. For example, coupling reactions with PdCl₂(PPh₃)₂ and CuI as catalysts in anhydrous THF/triethylamine under nitrogen at 50°C for 24 hours yield the product. Key optimization steps include maintaining inert conditions, precise catalyst loading (e.g., 0.1–0.2 eq CuI), and purification via extraction with ethyl acetate followed by Na₂SO₄ drying .

Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : X-ray crystallography is critical for structural confirmation, as seen in studies of analogous dibromo compounds (e.g., fractional atomic coordinates and displacement parameters for Br and O atoms in crystal lattices) . NMR (¹H/¹³C) and mass spectrometry (HRMS) validate molecular weight and substitution patterns. For purity assessment, HPLC with UV detection at 254 nm is recommended .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Store in airtight containers at room temperature in dry, well-ventilated areas. In case of skin contact, wash immediately with copious water (≥15 minutes) and seek medical attention if irritation persists. Electrostatic discharge prevention measures are critical due to halogenated compound reactivity .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing effects of bromine and iodine substituents activate the benzene ring for electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) can predict reactive sites, while experimental screening of ligands (e.g., phosphine-based) improves catalytic efficiency. For example, trimethylsilylacetylene coupling under Sonogashira conditions requires careful control of base strength and temperature to avoid dehalogenation .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Heavy atoms (Br, I) cause strong X-ray absorption, complicating data collection. Use synchrotron radiation or long exposure times to enhance signal-to-noise ratios. Slow evaporation from dichloromethane/hexane mixtures at 4°C promotes single-crystal growth. Refinement with SHELXL and Diamond software resolves disorder issues, as demonstrated in related dibromo-difluorobenzene structures .

Q. How can computational modeling predict the thermodynamic stability and regioselectivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess bond dissociation energies and charge distribution. For regioselective functionalization, Fukui indices identify nucleophilic/electrophilic hotspots. Molecular dynamics simulations (MD) in explicit solvents (e.g., THF) model solvation effects on reaction pathways .

Key Notes

  • Avoid commercial sources like GLPBIO and Combi-Blocks; prioritize peer-reviewed syntheses .
  • Cross-validate crystallographic data with CIF files from the Cambridge Structural Database .
  • Toxicity profiles for halogenated aromatics should reference EPA DSSTox for hazard mitigation .

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